molecular formula C22H25N3O3S2 B2834256 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 851801-41-7

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2834256
CAS No.: 851801-41-7
M. Wt: 443.58
InChI Key: BJDRACGAARTHCT-UHFFFAOYSA-N
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Description

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that features a combination of several functional groups, including an imidazole ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Thioether Formation:

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as pyrrolidin-1-ylsulfonyl chloride, in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the imidazole-thioether derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.

    Material Science: Its unique functional groups may impart interesting properties to materials, such as enhanced stability, conductivity, or reactivity, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring, for example, is known to bind to metal ions and can inhibit metalloenzymes. The sulfonyl group may enhance the compound’s ability to interact with proteins through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(methylsulfonyl)phenyl)methanone
  • (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(ethylsulfonyl)phenyl)methanone
  • (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(propylsulfonyl)phenyl)methanone

Uniqueness

The uniqueness of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds with different sulfonyl substituents.

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , also known as a thioether-substituted imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, a thioether linkage, and a sulfonamide moiety, which are known to influence its interaction with biological targets.

Structural Characteristics

The structural components of this compound can be outlined as follows:

  • Imidazole Ring : Contributes to the compound's ability to interact with various biological receptors.
  • Thioether Linkage : May enhance lipophilicity and bioavailability.
  • Pyrrolidinylsulfonyl Group : Potentially increases binding affinity to specific targets.

Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Several studies have reported that imidazole derivatives possess significant antibacterial and antifungal activities.
  • Anticancer Effects : The ability of these compounds to inhibit tumor growth has been documented, suggesting potential applications in oncology.
  • Enzyme Inhibition : Compounds with imidazole rings are often evaluated for their capacity to inhibit enzymes such as acetylcholinesterase and various kinases.

The mechanism of action for this compound likely involves:

  • Binding to Enzymes or Receptors : The imidazole moiety may facilitate interactions with active sites of enzymes or receptors.
  • Modulation of Signaling Pathways : By interacting with G protein-coupled receptors (GPCRs), the compound may influence intracellular signaling cascades, leading to physiological effects such as increased calcium ion levels through inositol trisphosphate pathways .

Antimicrobial Activity

A study on thioether-substituted imidazoles demonstrated that these compounds exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to established antibiotics.

Anticancer Potential

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests that the compound could serve as a lead for developing novel anticancer agents.

Enzyme Inhibition Studies

Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic processes. For instance, virtual screening studies revealed high binding affinities for acetylcholinesterase, indicating potential therapeutic applications in treating neurodegenerative diseases .

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological ActivityReference
Thioether Imidazole DerivativeImidazole ring, thioether groupAntimicrobial, anticancer
DipyridamoleNucleotide metabolism inhibitorAntitumor
Piperazine DerivativePiperazine ringAcetylcholinesterase inhibition

Properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-17-6-2-3-7-19(17)16-29-22-23-12-15-25(22)21(26)18-8-10-20(11-9-18)30(27,28)24-13-4-5-14-24/h2-3,6-11H,4-5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDRACGAARTHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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